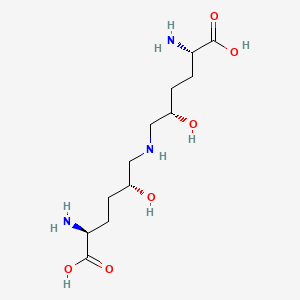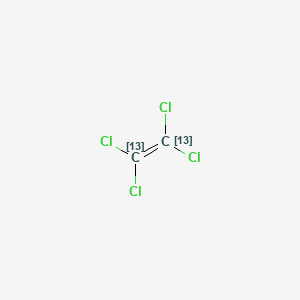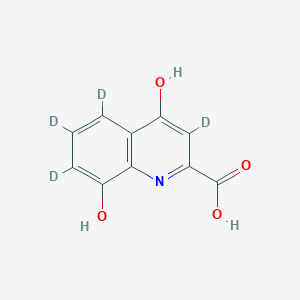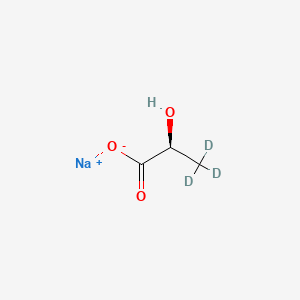
(5S,5'R)-Dihydroxy Lysinonorleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,5’R)-Dihydroxy Lysinonorleucine, also known as DHLNL, is a non-proteinogenic amino acid that is commonly found in collagen. DHLNL is formed by the post-translational modification of lysine residues in collagen. This modification is catalyzed by lysyl oxidase, an enzyme that is responsible for cross-linking collagen fibers. DHLNL is an important structural component of collagen and plays a crucial role in maintaining the integrity and strength of connective tissues in the body.
作用机制
The mechanism of action of (5S,5'R)-Dihydroxy Lysinonorleucine is not fully understood, but it is thought to play a role in the formation of collagen cross-links. Cross-linking is an important process that occurs in collagen fibers and is responsible for maintaining the structural integrity of connective tissues. (5S,5'R)-Dihydroxy Lysinonorleucine is believed to play a crucial role in this process by forming covalent bonds between collagen fibers.
Biochemical and Physiological Effects:
(5S,5'R)-Dihydroxy Lysinonorleucine has several biochemical and physiological effects on the body. One of the primary effects of (5S,5'R)-Dihydroxy Lysinonorleucine is its ability to increase the strength and elasticity of connective tissues. This is due to its role in forming collagen cross-links, which help to maintain the structural integrity of connective tissues. (5S,5'R)-Dihydroxy Lysinonorleucine has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using (5S,5'R)-Dihydroxy Lysinonorleucine in lab experiments is its ability to mimic the effects of collagen cross-linking in vivo. This allows researchers to study the effects of cross-linking on tissue strength and elasticity in a controlled laboratory setting. However, one of the limitations of using (5S,5'R)-Dihydroxy Lysinonorleucine is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on (5S,5'R)-Dihydroxy Lysinonorleucine. One area of research is the development of novel methods for synthesizing (5S,5'R)-Dihydroxy Lysinonorleucine. This could lead to more efficient and cost-effective methods for producing (5S,5'R)-Dihydroxy Lysinonorleucine, which would make it more accessible for researchers. Another area of research is the study of the effects of (5S,5'R)-Dihydroxy Lysinonorleucine on other types of tissues, such as bone and cartilage. This could provide valuable insights into the role of (5S,5'R)-Dihydroxy Lysinonorleucine in maintaining the structural integrity of these tissues. Finally, researchers could investigate the potential therapeutic applications of (5S,5'R)-Dihydroxy Lysinonorleucine, such as its use in the treatment of connective tissue disorders.
合成方法
The synthesis of (5S,5'R)-Dihydroxy Lysinonorleucine is a complex process that involves several steps. The first step is the hydroxylation of lysine residues in collagen by lysyl oxidase. This reaction results in the formation of lysine aldehyde, which is then oxidized to form lysine hydroxy aldehyde. The next step is the condensation of lysine hydroxy aldehyde with another lysine residue to form (5S,5'R)-Dihydroxy Lysinonorleucine.
科学研究应用
(5S,5'R)-Dihydroxy Lysinonorleucine has been extensively studied in the field of biochemistry and has several scientific research applications. One of the primary applications of (5S,5'R)-Dihydroxy Lysinonorleucine is in the study of collagen structure and function. (5S,5'R)-Dihydroxy Lysinonorleucine is an important component of collagen and plays a crucial role in maintaining the structural integrity of connective tissues in the body. Researchers have used (5S,5'R)-Dihydroxy Lysinonorleucine to study the effects of collagen cross-linking on tissue strength and elasticity.
属性
IUPAC Name |
(2S,5R)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8+,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-JXUBOQSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654473 |
Source


|
| Record name | (2S,5R)-2-Amino-6-{[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino}-5-hydroxyhexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869111-63-7 |
Source


|
| Record name | (2S,5R)-2-Amino-6-{[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino}-5-hydroxyhexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)






![2,9-Di(pyridin-4-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B590234.png)
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)